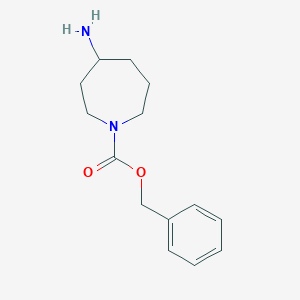

![molecular formula C9H16ClN3O3S B1372819 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride CAS No. 1803583-13-2](/img/structure/B1372819.png)

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride

Overview

Description

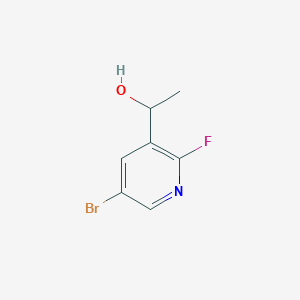

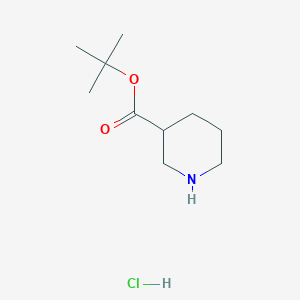

“1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride” is an organic compound with the CAS Number: 1803583-13-2 . It has a molecular weight of 281.76 . The IUPAC name for this compound is 3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole hydrochloride . It appears as a powder and is stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . This structure allows the compound to engage with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 281.76 .Scientific Research Applications

Anticancer Research

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride derivatives have been evaluated for their potential anticancer activities. For instance, a study highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, showing effectiveness against various cancer cell lines (Turov, 2020).

Enzyme Interaction Studies

This compound has been studied for its interactions with various enzymes. In a study on the metabolism of Lu AA21004, a novel antidepressant, the oxidative metabolism involving various cytochrome P450 enzymes was investigated, shedding light on the biochemical pathways in which such compounds participate (Hvenegaard et al., 2012).

HIV-1 Research

Derivatives of this compound have been explored as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. Research has synthesized and evaluated various analogs for their inhibition capabilities against HIV-1 (Romero et al., 1994).

Pharmaceutical Analysis

Methods have been developed to determine the presence and concentration of this compound derivatives in human plasma. These methods are crucial for pharmacokinetic studies and drug monitoring (Kline et al., 1999).

Antiviral Research

The compound and its derivatives have been synthesized and tested for antiviral properties. One study evaluated the antiviral activity against an avian paramyxo virus, with some derivatives showing higher activity than standard antiviral drugs (Selvakumar et al., 2018).

Antidepressant and Antianxiety Activity

Compounds containing this compound have been synthesized and assessed for their antidepressant and antianxiety activities, highlighting the broad spectrum of pharmacological activities of this class of compounds (Kumar et al., 2017).

Antibacterial and Antifungal Activity

Several derivatives of this compound have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities, contributing to the search for new antimicrobial agents (Khan et al., 2019).

Adenosine Receptor Antagonism

Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are closely related to this compound, has led to the development of adenosine A2B receptor antagonists with high selectivity and affinity, expanding the therapeutic potential of such compounds (Borrmann et al., 2009).

Antiproliferative Activity Against Cancer

Derivatives have also shown promising antiproliferative activity against human cancer cell lines, indicating potential for development as cancer therapeutics (Mallesha et al., 2012).

Safety and Hazards

The safety information for “1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name |

3,5-dimethyl-4-piperazin-1-ylsulfonyl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3S.ClH/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12;/h10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFHCNAPSCMSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)

![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1372757.png)